N-(2,3-dimethoxybenzyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and an amine group attached to a prop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine typically begins with commercially available 2,3-dimethoxybenzaldehyde and allylamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-dimethoxybenzyl)prop-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- N-(2,3-dimethoxybenzyl)prop-2-en-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry:
- This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
N-(2,3-dimethoxybenzyl)prop-2-en-1-amine: can be compared with other benzylamine derivatives, such as N-(2,3-dimethoxybenzyl)amine and N-(2,3-dimethoxybenzyl)prop-2-en-1-ol.
Uniqueness:
- The presence of the prop-2-en-1-yl chain and the specific substitution pattern on the benzyl group make this compound unique. These structural features contribute to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-8-13-9-10-6-5-7-11(14-2)12(10)15-3/h4-7,13H,1,8-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMPJWROJJCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.